2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-isopropylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The isopropyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure but different substituents.
Itraconazole: Another antifungal agent with a triazole ring, used to treat systemic fungal infections.
Voriconazole: A triazole antifungal used for the treatment of serious fungal infections.
Properties
Molecular Formula |
C17H24N4OS |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H24N4OS/c1-11(2)13-6-8-14(9-7-13)18-15(22)10-23-17-20-19-16(12(3)4)21(17)5/h6-9,11-12H,10H2,1-5H3,(H,18,22) |
InChI Key |
TZDNVANUEKBCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)C |
Origin of Product |
United States |
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